![molecular formula C18H12N2O2 B2382626 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 325809-26-5](/img/structure/B2382626.png)

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

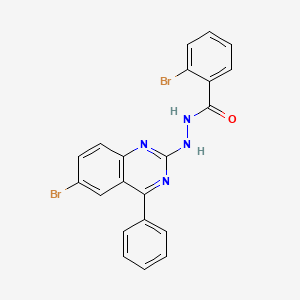

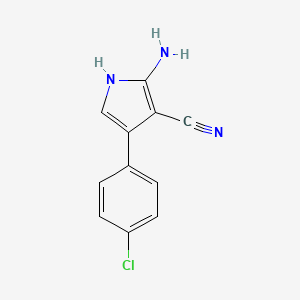

The compound “2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile” is a solid substance . It has a molecular weight of 288.31 . The IUPAC name for this compound is 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile . The InChI code for this compound is 1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 288.31 . The IUPAC name for this compound is 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile . The InChI code for this compound is 1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ .Aplicaciones Científicas De Investigación

Urease Inhibition

The compound has been identified as a potent urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a process that can contribute to the pathogenesis of certain diseases. Therefore, urease inhibitors have potential therapeutic applications.

Antibacterial Activity

The compound has shown significant antibacterial activity . It was tested against selected microbes and exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate . This suggests that the compound could be used in the development of new antibacterial drugs.

Antioxidant Activity

The compound has also been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Schiff Base Ligand

The compound is a type of Schiff base ligand . Schiff bases are often used in coordination chemistry due to their ability to form stable complexes with metals. These complexes have been studied for their potential biological activities.

Pharmaceutical Agent Development

The compound has been studied for its potential as a pharmaceutical agent . The development of new pharmaceutical agents is a crucial aspect of medicinal chemistry and the healthcare industry.

Coordination Complexes

The compound has been used to form coordination complexes with copper (II) . These complexes have been studied for their potential biological activities, including urease inhibition and antibacterial activity .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to target bacterial proteins, making them effective as antibacterial agents .

Mode of Action

The compound interacts with its targets, potentially bacterial proteins, by binding to them. The binding affinity of the compound for E. coli was found to be 6.6 kcal/mol, indicating a strong interaction . This interaction can disrupt the normal function of the target proteins, leading to the antibacterial effects observed.

Result of Action

The compound exhibits antimicrobial activity against several tested microorganisms . It was found to be ineffective against candida albicans isolate, which exhibited zero diameter zone of inhibition

Propiedades

IUPAC Name |

2-[(E)-(2-hydroxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKAPNHRYVQTIE-UDWIEESQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CC=C3O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=CC=C3O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)

![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)

![8-(4-Propan-2-ylphenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2382555.png)

![N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2382558.png)

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2382563.png)

![ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2382564.png)